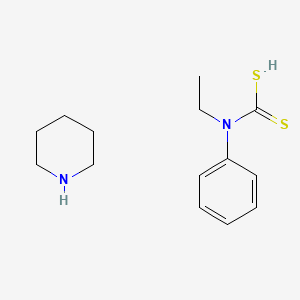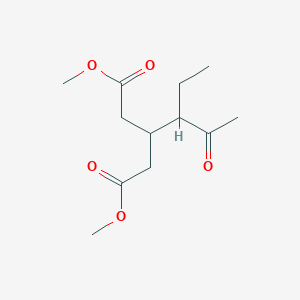
Ethyl(phenyl)carbamodithioic acid--piperidine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) is a chemical compound with the molecular formula C₁₄H₂₂N₂S₂. It is a combination of ethyl(phenyl)carbamodithioic acid and piperidine in a 1:1 ratio. This compound is known for its unique structure and properties, making it of interest in various scientific fields .
Métodos De Preparación
The synthesis of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves the reaction of ethyl(phenyl)carbamodithioic acid with piperidine. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Aplicaciones Científicas De Investigación
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of ethyl(phenyl)carbamodithioic acid–piperidine (1/1) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) can be compared with other similar compounds, such as:
Ethyl(phenyl)carbamodithioic acid: Lacks the piperidine moiety, resulting in different chemical and biological properties.
Piperidine derivatives: Compounds like ethyl piperidine-3-carboxylate have different functional groups, leading to varied applications and activities.
Other carbamodithioic acids:
Ethyl(phenyl)carbamodithioic acid–piperidine (1/1) stands out due to its unique combination of functional groups, which confer distinct properties and applications.
Propiedades
Número CAS |
796975-31-0 |
|---|---|
Fórmula molecular |
C14H22N2S2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
ethyl(phenyl)carbamodithioic acid;piperidine |
InChI |
InChI=1S/C9H11NS2.C5H11N/c1-2-10(9(11)12)8-6-4-3-5-7-8;1-2-4-6-5-3-1/h3-7H,2H2,1H3,(H,11,12);6H,1-5H2 |
Clave InChI |
OZTKCXLJRPMADQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=S)S.C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)

![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)

![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)


![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)

![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
